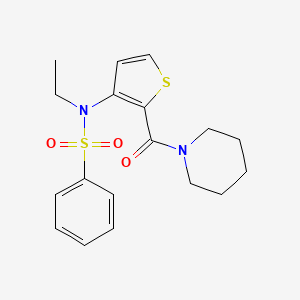![molecular formula C19H22N2O3 B2366044 1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol CAS No. 1018146-29-6](/img/structure/B2366044.png)
1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MBMP and has been synthesized using various methods.
Scientific Research Applications
Structural and Spectroscopic Studies
Benzimidazole derivatives have been extensively studied for their structural and spectroscopic characteristics. Research conducted by Hasan Saral et al. (2017) highlights the structural analysis of benzimidazole derivatives through techniques like X-ray diffraction, HRMS, UV-Vis, FT-IR, and NMR spectroscopy. These compounds exhibit unique properties such as O-H...N hydrogen bond and π-π interactions, which are crucial for understanding their chemical behavior and potential applications in materials science and molecular engineering (Saral, Özdamar, & Uçar, 2017).
DNA Binding and Anticancer Activity
Benzimidazole-based compounds have shown promise in anticancer applications due to their ability to bind with DNA and induce cytotoxicity in cancer cells. Anup Paul et al. (2015) synthesized benzimidazole containing compounds that demonstrate significant in vitro cytotoxic effects against various cancer cell lines through DNA intercalation and apoptosis induction mechanisms (Paul et al., 2015).
Antifungal and Antimicrobial Applications
The antimicrobial and antifungal properties of benzimidazole derivatives make them valuable in the development of new therapeutic agents. Research by A. Tavman et al. (2009) on the synthesis and characterization of certain benzimidazole derivatives revealed their antibacterial activity against Gram-positive bacteria, showcasing their potential in addressing antibiotic resistance issues (Tavman et al., 2009).
Catalytic and Chemical Synthesis Applications
Benzimidazole derivatives have been utilized as catalysts in chemical synthesis, demonstrating their versatility in organic chemistry. For instance, the work by M. Aydemir et al. (2014) on ionic liquid-based Ru(II)–phosphinite compounds, which included benzimidazole derivatives, showcased their efficiency in transfer hydrogenation processes, offering a green chemistry approach to catalysis (Aydemir et al., 2014).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of benzimidazole derivatives are of interest for their applications in sensors, organic electronics, and fluorescence studies. Research by Vikas Padalkar et al. (2015) on novel benzimidazole derivatives exhibiting blue-emitting fluorophores emphasizes their potential in the development of optical materials and sensors (Padalkar et al., 2015).
properties
IUPAC Name |
1-[2-(methoxymethyl)benzimidazol-1-yl]-3-(3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-6-5-7-16(10-14)24-12-15(22)11-21-18-9-4-3-8-17(18)20-19(21)13-23-2/h3-10,15,22H,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBWKKHKQQYURE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

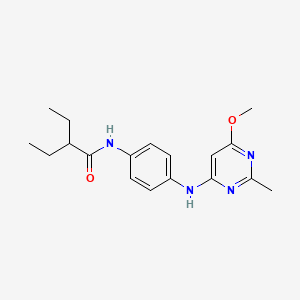

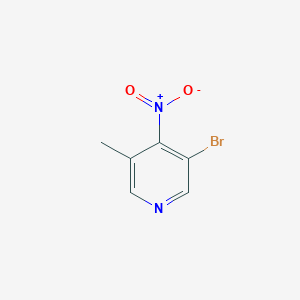
![3-(2-Chloro-6-fluorophenyl)-5-[2-(3-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365968.png)
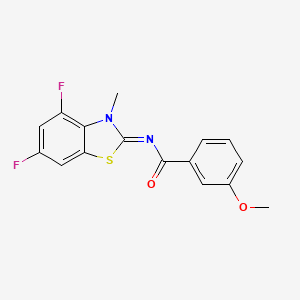
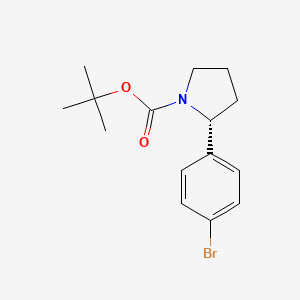
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2365973.png)
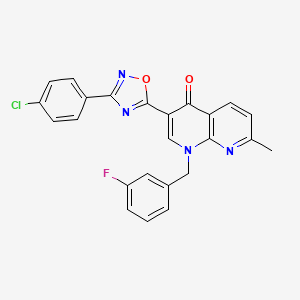
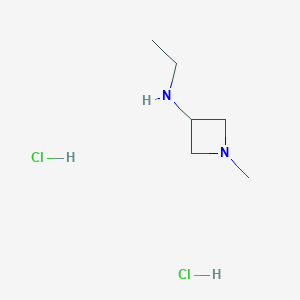

![2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2365980.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/no-structure.png)
![1-(4-Phenylpiperazino)-2-[[6-(4-pyridyl)pyridazin-3-yl]thio]ethanone](/img/structure/B2365983.png)
